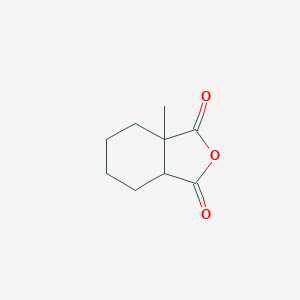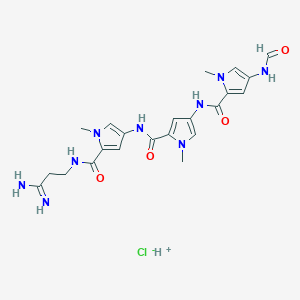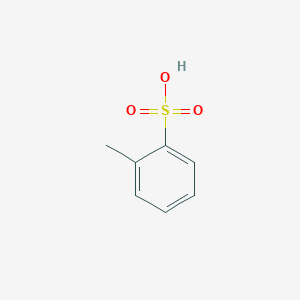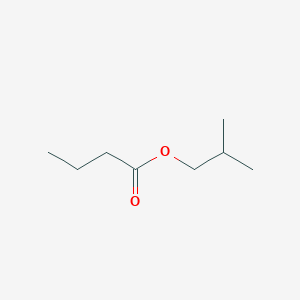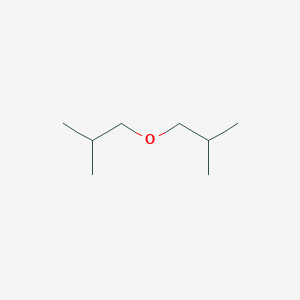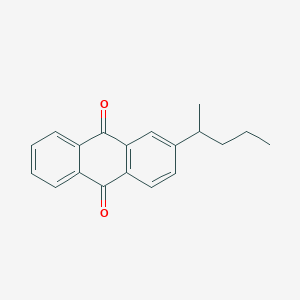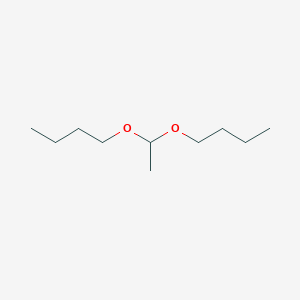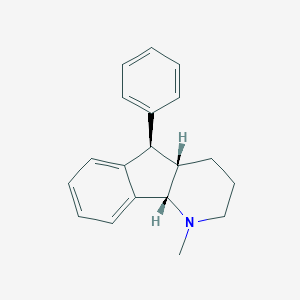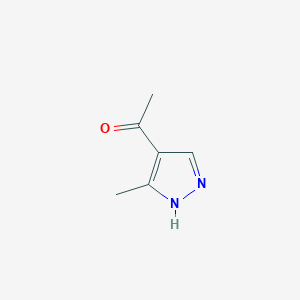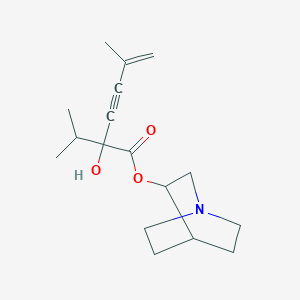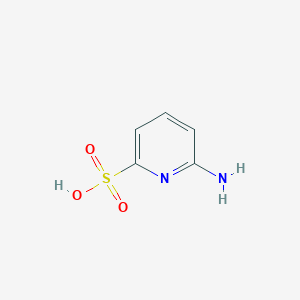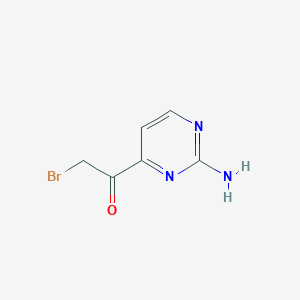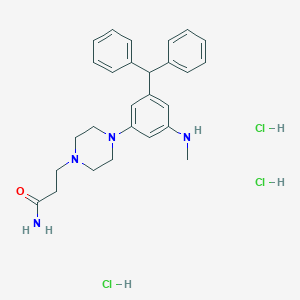
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA, and it belongs to the class of amide derivatives. DPA is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPA has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DPA has been found to have anticonvulsant effects by modulating the activity of ion channels. DPA has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPA is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. DPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its use in clinical settings. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Direcciones Futuras
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the identification of new biological activities of DPA. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration of DPA for therapeutic purposes.
Conclusion:
In conclusion, 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Métodos De Síntesis
The synthesis of DPA involves the reaction of piperazine with 3-(methylamino)benzaldehyde to form 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-piperazine. This intermediate product is then reacted with propanoyl chloride to form 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-. The final step involves the addition of hydrochloric acid and water to form the hydrochloride hydrate salt of DPA. This synthesis method has been optimized to produce high yields of DPA with high purity.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. In addition, DPA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
107314-69-2 |
|---|---|
Nombre del producto |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) |
Fórmula molecular |
C27H35Cl3N4O |
Peso molecular |
537.9 g/mol |
Nombre IUPAC |
3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride |
InChI |
InChI=1S/C27H32N4O.3ClH/c1-29-24-18-23(27(21-8-4-2-5-9-21)22-10-6-3-7-11-22)19-25(20-24)31-16-14-30(15-17-31)13-12-26(28)32;;;/h2-11,18-20,27,29H,12-17H2,1H3,(H2,28,32);3*1H |
Clave InChI |
UIJZRNHNWKSYOV-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
SMILES canónico |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
Otros números CAS |
107314-69-2 |
Sinónimos |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)- , hydrochloride, hydrate (2:6:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



